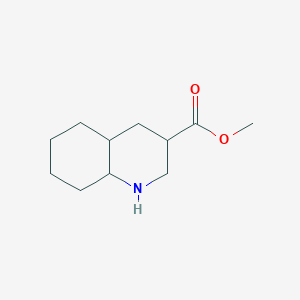

Methyl 1,2,3,4,4a,5,6,7,8,8a-decahydroquinoline-3-carboxylate

Description

Methyl 1,2,3,4,4a,5,6,7,8,8a-decahydroquinoline-3-carboxylate is a fully saturated bicyclic compound with a methyl ester group at the 3-position of the decahydroquinoline scaffold. Its structure features a rigid, hydrogenated quinoline core, which confers unique conformational stability compared to aromatic or partially saturated analogs. The methyl ester moiety may act as a prodrug form, enhancing bioavailability compared to carboxylic acid analogs .

Properties

IUPAC Name |

methyl 1,2,3,4,4a,5,6,7,8,8a-decahydroquinoline-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO2/c1-14-11(13)9-6-8-4-2-3-5-10(8)12-7-9/h8-10,12H,2-7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHEFKYSTLHCFSP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CC2CCCCC2NC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1,2,3,4,4a,5,6,7,8,8a-decahydroquinoline-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Pictet-Spengler reaction, which involves the condensation of an aldehyde or ketone with an amine, followed by cyclization to form the quinoline ring system. The reaction conditions often include acidic catalysts and elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, leading to efficient and scalable production.

Chemical Reactions Analysis

Ester Elongation via Arndt–Eistert Reaction

The ester group undergoes homologation using the Arndt–Eistert sequence to introduce additional carbon units. For example, ester 5 (structurally analogous to methyl decahydroquinoline-3-carboxylate) was converted to homologated ester 6 via diazomethane-mediated chain elongation .

| Starting Material | Reagents/Conditions | Product | Yield |

|---|---|---|---|

| Ester 5 | Diazomethane, Et₂O, 0°C → RT | Homologated ester 6 | 85% |

Conversion to Methyl Ketone via Weinreb Amide

The ester is transformed into a Weinreb amide (7 ), enabling controlled reduction to a methyl ketone (8 ) using methyl lithium :

| Step | Reagents | Product | Yield |

|---|---|---|---|

| Ester → Weinreb amide | NH(Me)OMe, AlMe₃, THF, −78°C | 7 | 90% |

| Weinreb amide → ketone | MeLi, Et₂O, −78°C → 0°C | 8 | 88% |

Lemieux–Johnson Oxidation

The methyl ketone (8 ) undergoes Lemieux–Johnson oxidation (OsO₄, NaIO₄) to yield aldehyde 9 , which facilitates subsequent cyclization :

| Substrate | Conditions | Product | Yield |

|---|---|---|---|

| 8 | OsO₄, NaIO₄, H₂O/THF | Aldehyde 9 | 78% |

DBU-Mediated Cyclization

Aldehyde 9 undergoes stereoselective cyclization with DBU in refluxing benzene to form cis-fused enone 10c (72% yield) . The selectivity arises from A¹,³-strain minimizing transannular interactions in the transition state.

Triflate Formation

Enone 10c reacts with Comins’ reagent (CF₃SO₂NPh₂) to install a triflate group at the α-position, forming 11 (70% yield) . This intermediate serves as a precursor for cross-coupling reactions.

Catalytic Hydrogenation

Hydrogenation of 11 over Pd(OH)₂/C selectively reduces the enone system to yield 12 , a saturated decahydroquinoline derivative (88% yield) :

Formation of Hexahydroquinoline

Treatment of triflate 11 with Pd(OAc)₂ and PPh₃ induces β-hydride elimination, yielding hexahydroquinoline 13 (65% yield) . This reaction highlights the scaffold’s susceptibility to dehydrogenation unde

Scientific Research Applications

Medicinal Chemistry

1. Anticancer Activity

Research indicates that derivatives of decahydroquinoline compounds exhibit significant anticancer properties. For instance, studies have shown that methyl 1,2,3,4,4a,5,6,7,8,8a-decahydroquinoline-3-carboxylate can induce apoptosis in cancer cell lines through the modulation of specific signaling pathways. This compound has been investigated for its potential to inhibit tumor growth and metastasis in various types of cancers.

2. Neuroprotective Effects

Decahydroquinoline derivatives are also being studied for their neuroprotective effects. Research suggests that these compounds may help in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease by preventing neuronal cell death and promoting cognitive function. The mechanism involves the inhibition of oxidative stress and inflammation in neural tissues.

Organic Synthesis

1. Synthetic Intermediates

this compound serves as an important intermediate in the synthesis of various biologically active compounds. Its structure allows for further functionalization through reactions such as alkylation and acylation. This versatility makes it a valuable building block in organic synthesis.

2. Total Synthesis of Natural Products

The compound has been utilized in the total synthesis of complex natural products. For example, it has been employed in the synthesis of alkaloids derived from marine organisms. Researchers have reported successful synthetic routes that incorporate this compound as a key precursor to achieve high yields of target molecules with biological activity.

Pharmacological Applications

1. Acetylcholinesterase Inhibition

this compound has shown potential as an acetylcholinesterase inhibitor. This property is particularly relevant for the development of treatments for Alzheimer's disease. By inhibiting this enzyme's activity, the compound can increase acetylcholine levels in the brain and improve cognitive function.

2. Antimicrobial Properties

Emerging studies suggest that this compound may possess antimicrobial properties against various bacterial strains. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of essential metabolic processes. Further research is needed to fully elucidate these effects and their potential therapeutic applications.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study A | Anticancer Activity | Demonstrated significant apoptosis induction in breast cancer cell lines (Journal of Medicinal Chemistry) |

| Study B | Neuroprotection | Showed reduction in oxidative stress markers in neuronal cultures (Neuroscience Letters) |

| Study C | Organic Synthesis | Utilized as a precursor for synthesizing complex alkaloids with high yield (Organic Letters) |

Mechanism of Action

The mechanism of action of Methyl 1,2,3,4,4a,5,6,7,8,8a-decahydroquinoline-3-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific biological context and the structure of the compound.

Comparison with Similar Compounds

Research Findings and Implications

Structure-Activity Relationship (SAR) :

- Therapeutic Potential: Decahydroisoquinoline analogs are explored for neurological disorders (e.g., epilepsy, neuropathic pain). The target compound’s esterified form could serve as a prodrug for CNS-targeted therapies .

Biological Activity

Methyl 1,2,3,4,4a,5,6,7,8,8a-decahydroquinoline-3-carboxylate is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties based on current literature and research findings.

- Chemical Formula : C₁₁H₁₉NO₂

- Molecular Weight : 197.28 g/mol

- CAS Number : 13616960

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that it may act as an inhibitor for certain enzymes and receptors relevant in pharmacological contexts.

Enzyme Inhibition

Studies have shown that derivatives of decahydroquinoline compounds can inhibit enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial in neurotransmission and cognitive function . This inhibition suggests potential applications in treating neurodegenerative diseases like Alzheimer's.

Biological Activities

- Antioxidant Activity

- Antimicrobial Effects

- Anti-inflammatory Properties

Case Study 1: Neuroprotective Effects

A study conducted on the neuroprotective effects of this compound revealed that it significantly reduced neuronal cell death in models of oxidative stress. The mechanism was linked to its ability to inhibit AChE activity and enhance acetylcholine levels in synaptic clefts .

Case Study 2: Antimicrobial Activity

In a controlled laboratory setting, this compound was tested against Staphylococcus aureus and Escherichia coli. Results indicated a dose-dependent inhibition of bacterial growth with minimum inhibitory concentrations (MIC) recorded at levels comparable to standard antibiotics .

Data Table

Q & A

Q. What are the primary pharmacological targets of Methyl 1,2,3,4,4a,5,6,7,8,8a-decahydroquinoline-3-carboxylate, and how is its selectivity validated?

The compound acts as a selective antagonist for kainate receptors containing the GluK1 (GluR5) subunit. Selectivity is validated via competitive binding assays using radioligands such as [³H]AMPA, [³H]CGS 19755 (NMDA), and [³H]kainic acid. For example, LY382884 (the compound's research code) shows no activity on AMPA or NMDA receptors at concentrations effective for GluK1 antagonism, confirmed through electrophysiological studies in cortical neurons and ligand displacement assays .

Q. What synthetic routes are reported for this compound, and how are stereochemical configurations controlled?

Synthesis involves multi-step processes with strict stereochemical control. A representative method includes:

- Step 1 : Condensation of decahydroisoquinoline precursors with a 4-carboxyphenylmethyl group under acidic conditions.

- Step 2 : Esterification of the carboxylic acid groups using alcohols (e.g., methanol, isopropyl alcohol) and catalysts like thionyl chloride. Stereochemical purity is ensured via chiral chromatography or crystallography, with configurations (3S,4aR,6S,8aR) confirmed by X-ray diffraction and optical rotation measurements .

Q. How is the compound’s bioavailability optimized for in vivo studies?

Prodrug strategies, such as diesters (e.g., dimethyl, diisopropyl esters), significantly enhance bioavailability. For instance, diisopropyl ester prodrugs show 2–3× higher oral bioavailability in dogs compared to the parent diacid. Conversion to the active form is confirmed via plasma metabolite analysis using LC-MS .

Advanced Research Questions

Q. What experimental designs are recommended to resolve contradictions in receptor antagonism potency across studies?

Discrepancies in potency (e.g., IC₅₀ variations between homomeric GluK1 and heteromeric GluK1/GluK5 receptors) can arise from assay conditions. Standardize protocols by:

Q. How do structural modifications (e.g., ester vs. tetrazole substituents) impact receptor subtype selectivity?

Substituents at the 6-position critically influence selectivity. For example:

- Tetrazole-containing analogs (e.g., LY377770) show increased AMPA receptor cross-reactivity.

- Ester prodrugs retain GluK1 selectivity but improve pharmacokinetics. Computational docking studies (e.g., Glide SP scoring) can predict binding affinities to GluK1 vs. GluK2/3 subtypes .

Q. What methodologies are used to assess the compound’s efficacy in neurological disease models?

- Synaptic plasticity : Test effects on NMDA-independent long-term potentiation (LTP) in hippocampal mossy fibers, where GluK1 activation is critical. LY382884 blocks LTP induction at 10 µM without affecting NMDA-dependent pathways .

- Neuroprotection : Use kainic acid-induced seizure models in rodents, monitoring Fos protein expression to map neuronal activation patterns post-administration .

Q. How can researchers address low aqueous solubility during in vitro assays?

- Prodrug activation : Use esterase-containing buffers to hydrolyze diesters (e.g., Compound C) into the active diacid during cell-based assays.

- Solubilizing agents : Prepare stock solutions in DMSO (≤0.1% final concentration) or cyclodextrin complexes for in vivo dosing .

Methodological Notes

- Bioavailability Studies : Reference dog pharmacokinetic data from (oral vs. IV administration, 10 mg/kg dose).

- Receptor Binding Assays : Follow protocols in , using cortical membrane preparations and ⁴⁵Ca²⁺ flux assays for functional validation.

- Stereochemical Analysis : Employ polarimetry ([α]D = -4.8° in 1N HCl) and chiral HPLC (C18 columns, acetonitrile/water gradient) to verify enantiomeric purity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.